p-Nonylacetophenone
Overview
Description
p-Nonylacetophenone: is an organic compound with the molecular formula C17H26O . It is a derivative of acetophenone, where the phenyl ring is substituted with a nonyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common method for synthesizing p-Nonylacetophenone is through the Friedel-Crafts acylation of nonylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Oxidation of Ethylbenzene: Another method involves the oxidation of ethylbenzene to produce acetophenone, followed by the alkylation of the acetophenone with nonyl bromide in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound often involves the Friedel-Crafts acylation method due to its efficiency and scalability. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Nonylacetophenone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nonyl group can be further functionalized. Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) are common examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Nonylbenzoic acid or nonylphenyl ketone.
Reduction: Nonylphenylethanol.
Substitution: Bromononylacetophenone or chlorononylacetophenone.
Scientific Research Applications
Chemistry:
- p-Nonylacetophenone is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- It serves as a precursor for the preparation of heterocyclic compounds through multicomponent reactions.
Biology and Medicine:
- The compound has been studied for its potential antimicrobial and antifungal properties.
- It is used in the development of new drugs with anti-inflammatory and analgesic effects.
Industry:
- This compound is employed in the production of fragrances and flavoring agents due to its aromatic properties.
- It is also used as a solvent and an intermediate in the manufacture of resins and polymers.
Mechanism of Action
The mechanism of action of p-Nonylacetophenone involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential metabolic processes. The compound’s aromatic structure allows it to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects such as anti-inflammatory and analgesic actions.
Comparison with Similar Compounds
Acetophenone: The parent compound, which lacks the nonyl group, is widely used in the synthesis of pharmaceuticals and fragrances.
p-Methylacetophenone: Similar to p-Nonylacetophenone but with a methyl group instead of a nonyl group, used in organic synthesis and as a flavoring agent.
p-Ethylacetophenone: Contains an ethyl group at the para position, used in the production of perfumes and as an intermediate in chemical synthesis.
Uniqueness:
- This compound is unique due to its long nonyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific hydrophobic characteristics and molecular interactions.
Properties
IUPAC Name |
1-(4-nonylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O/c1-3-4-5-6-7-8-9-10-16-11-13-17(14-12-16)15(2)18/h11-14H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRSUUUQEQAMEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191029 | |
Record name | p-Nonylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37593-05-8 | |
Record name | 1-(4-Nonylphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37593-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Nonylacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037593058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Nonylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60191029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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